molecular formula C8H5BrF3N3 B1450170 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole CAS No. 1799976-89-8

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B1450170
CAS No.: 1799976-89-8
M. Wt: 280.04 g/mol
InChI Key: JPFVTGHMDLIIPA-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C8H5BrF3N3 and its molecular weight is 280.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of the target enzymes . This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can either enhance or repress the transcription of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects . For instance, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

5-bromo-1-methyl-4-(trifluoromethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFVTGHMDLIIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
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5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
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5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
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5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
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Reactant of Route 6
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.